molecular formula C12H15ClN2O3 B5720938 4-chloro-N-(1-ethylpropyl)-2-nitrobenzamide

4-chloro-N-(1-ethylpropyl)-2-nitrobenzamide

Cat. No. B5720938
M. Wt: 270.71 g/mol
InChI Key: RMYALZYEOHJWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(1-ethylpropyl)-2-nitrobenzamide (also known as AEBSF) is a chemical compound that belongs to the class of serine protease inhibitors. It has been widely used in scientific research for its ability to inhibit serine proteases, which are enzymes that play important roles in various physiological and pathological processes.

Mechanism of Action

AEBSF acts as a serine protease inhibitor by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from catalyzing its substrate. AEBSF is also known to inhibit the autoproteolysis of some serine proteases, which is a self-cleavage process that regulates the activity of the enzyme.
Biochemical and physiological effects:
AEBSF has been shown to have various biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting the activity of thrombin, a serine protease that plays a key role in the blood clotting cascade. AEBSF has also been shown to inhibit the release of inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. In cancer research, AEBSF has been used to study the roles of serine proteases in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

AEBSF has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, which makes it a valuable tool for studying the roles of these enzymes in various biological processes. AEBSF is also stable and easy to handle, which makes it suitable for long-term storage and use in experiments. However, AEBSF has some limitations as well. It is an irreversible inhibitor, which means that it cannot be removed from the enzyme once it has bound to the active site. This can make it difficult to study the recovery of enzyme activity after inhibition. AEBSF can also inhibit other enzymes that have a similar active site to serine proteases, which can lead to off-target effects.

Future Directions

AEBSF has several potential future directions for scientific research. One direction is to study the roles of serine proteases in various diseases such as cancer, inflammation, and neurodegenerative disorders. AEBSF can be used to identify novel targets for drug development and to study the mechanisms of disease progression. Another direction is to develop new serine protease inhibitors that are more potent and selective than AEBSF. This can lead to the development of new drugs for the treatment of various diseases. Finally, AEBSF can be used to study the structure and function of serine proteases and to develop new tools for protein engineering and biotechnology.

Synthesis Methods

AEBSF can be synthesized by reacting 4-chloro-2-nitrobenzoyl chloride with 1-ethylpropylamine in the presence of a base such as triethylamine. The reaction yields a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

AEBSF has been widely used in scientific research as a serine protease inhibitor. It has been shown to inhibit various serine proteases such as trypsin, chymotrypsin, and thrombin. AEBSF has been used to study the roles of serine proteases in various physiological and pathological processes such as blood coagulation, inflammation, and cancer.

properties

IUPAC Name

4-chloro-2-nitro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-3-9(4-2)14-12(16)10-6-5-8(13)7-11(10)15(17)18/h5-7,9H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYALZYEOHJWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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